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POLY(GLU, LYS, TYR) SODIUM SALT - 118539-64-3

POLY(GLU, LYS, TYR) SODIUM SALT

Catalog Number: EVT-1511169
CAS Number: 118539-64-3
Molecular Formula: (C5H7NO3)n+H2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Poly (glutamic acid)-poly (lysine)-poly (tyrosine) sodium salt, also known as PLT, is a biopolymer that has gained significant attention in recent years due to its unique chemical structure and biological activity. It is a copolymer of three amino acids, namely glutamic acid, lysine, and tyrosine, which are linked together by peptide bonds. The feed ratio of Glu:Lys:Tyr is 6:3:1 and the molecular weight ranges from 20,000 to 50,000 .

Molecular Structure Analysis

The molecular structure of POLY(GLU, LYS, TYR) SODIUM SALT is based on the peptide bonds formed between the three amino acids, glutamic acid, lysine, and tyrosine. The feed ratio of these amino acids is Glu:Lys:Tyr = 6:3:1 . The exact molecular structure would depend on the specific sequence and arrangement of these amino acids in the polymer chain.

Physical And Chemical Properties Analysis

POLY(GLU, LYS, TYR) SODIUM SALT is a white to off-white powder . It has a molecular weight range of 20,000-50,000 . The storage temperature is recommended to be -20°C .

Poly-L(Tyr,Glu)-poly-D,L-Ala--poly-L-Lys

    Compound Description: Poly-L(Tyr,Glu)-poly-D,L-Ala--poly-L-Lys, often abbreviated as (T,G)-A--L, is a branched multichain synthetic polypeptide. It has been extensively used in immunological studies to investigate the genetic control of immune responses, particularly in the context of the Ir-1A gene in mice [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Trinitrophenyl conjugates of Poly-L(Tyr,Glu)-poly-D,L-Ala--poly-L-Lys

    Compound Description: This compound involves the conjugation of trinitrophenyl (TNP), a hapten, to the (T,G)-A--L polypeptide. This modification allows researchers to study primary IgM anti-hapten responses and the genetic control of these responses by Ir genes [, ].

(Tyr-Tyr-Glu-Glu)-poly(DLAla)--poly(Lys) [(T-T-G-G)-A--L]

    Compound Description: (Tyr-Tyr-Glu-Glu)-poly(DLAla)--poly(Lys), abbreviated as (T-T-G-G)-A--L, is an ordered analogue of (T,G)-A--L. This analogue has a more defined structure due to the repeating Tyr-Tyr-Glu-Glu sequence, which allows for a more precise investigation of antibody recognition and idiotypic expression [, ].

Poly(L‐Tyr‐L‐Glu‐L‐Ala‐Gly)

    Compound Description: Poly(L‐Tyr‐L‐Glu‐L‐Ala‐Gly) is a sequential polypeptide synthesized and studied for its circular dichroism (CD) spectra in aqueous solutions. This research focuses on the conformation and secondary structure of the polypeptide, particularly its tendency to form α-helices [].

Poly(L‐Glu‐L‐Lys‐L‐Ala)

    Compound Description: Poly(L‐Glu‐L‐Lys‐L‐Ala) is another sequential polypeptide investigated in the same study as Poly(L‐Tyr‐L‐Glu‐L‐Ala‐Gly) []. The focus here is also on understanding its conformational properties and behavior in solution using circular dichroism spectroscopy.

    Compound Description: Poly(Phe,Glu)-poly(DLAla)-poly(Lys), abbreviated as (Phe,G)-A--L, is another synthetic polypeptide used in immunological research. It is structurally similar to (T,G)-A--L but with phenylalanine replacing tyrosine []. This difference results in distinct genetic control mechanisms for the humoral responses to these antigens.

Poly(L-His,Glu)-poly-D,L- Ala--poly-L-Lys (H,G)-A--L

    Compound Description: Poly(L-His,Glu)-poly-D,L- Ala--poly-L-Lys (H,G)-A--L is a synthetic polypeptide similar to (T,G)-A--L, but with histidine replacing tyrosine. This substitution leads to a different pattern of immune response in mice, suggesting that the genetic control of the response is specific to the antigenic determinant [, ].

Poly(Tyr‐Ala‐Glu)

    Compound Description: Poly(Tyr‐Ala‐Glu) is a sequential polypeptide designed with a repeating Tyr-Ala-Glu sequence. It has been studied for its pH-dependent conformational transitions, showing a helical conformation at low pH and a random coil at high pH. This behavior is attributed to the interplay between ionic interactions, hydrogen bonding, and the properties of the amino acid side chains [].

Overview

Poly(glutamic acid, lysine, tyrosine) sodium salt, often referred to as poly(GLU, LYS, TYR) sodium salt, is a synthetic polypeptide composed of three amino acids: glutamic acid, lysine, and tyrosine. This compound has garnered attention in various fields due to its unique properties and potential applications in biomedicine and materials science. The sodium salt form enhances its solubility in aqueous environments, making it suitable for biological applications.

Source and Classification

Poly(GLU, LYS, TYR) sodium salt is classified as a polypeptide and falls under the category of amphiphilic polymers. These polymers exhibit both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics due to the presence of different amino acids. The compound can be synthesized through various methods, which will be detailed further in this article.

Synthesis Analysis

Methods

The synthesis of poly(GLU, LYS, TYR) sodium salt typically involves the polymerization of the respective amino acids through peptide bond formation. One notable method includes using ribosomal enzymes such as RimK from Escherichia coli, which catalyzes the formation of poly-α-glutamic acid from unprotected glutamic acid in an ATP-dependent manner .

Technical Details:

  • Enzymatic Synthesis: This method utilizes specific enzymes to facilitate the polymerization process under controlled conditions.
  • Chemical Polymerization: Alternatively, chemical methods can be employed where amino acids are activated using coupling agents before undergoing condensation reactions.

The resulting polypeptide can be purified using techniques such as ethanol precipitation and characterized through mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure .

Molecular Structure Analysis

Structure

Data:

  • Molecular Weight: The molecular weight varies depending on the length of the polymer chain and the ratio of constituent amino acids.
  • Linkages: The predominant linkages are α-amide bonds formed between the carboxyl group of one amino acid and the amino group of another.
Chemical Reactions Analysis

Reactions

Poly(GLU, LYS, TYR) sodium salt can participate in various chemical reactions due to functional groups present on its constituent amino acids. These reactions include:

  • Hydrolysis: Under acidic or basic conditions, peptide bonds can be hydrolyzed back into free amino acids.
  • Cross-linking: The presence of lysine residues enables cross-linking with other polymers or molecules through reactive side chains.

Technical Details:

  • pH Sensitivity: The stability and reactivity of poly(GLU, LYS, TYR) sodium salt can be affected by pH levels due to the ionizable side chains of glutamic acid and lysine.
Mechanism of Action

Process

The mechanism by which poly(GLU, LYS, TYR) sodium salt exerts its effects is closely related to its structural properties. In biological systems, it can interact with cell membranes and proteins due to its amphiphilic nature. This interaction can influence cellular processes such as signaling pathways or membrane permeability.

Data:

  • Neuroprotective Effects: Studies have shown that related compounds like poly-glutamic acid and tyrosine can protect neurons from excitotoxicity caused by glutamate .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Poly(GLU, LYS, TYR) sodium salt is highly soluble in water due to its ionic nature.
  • Thermal Stability: It exhibits stability under a range of temperatures but may denature at extreme conditions.

Chemical Properties

  • Reactivity: The compound is reactive towards electrophiles due to the nucleophilic nature of amine groups on lysine.
  • Stability: It maintains structural integrity under physiological conditions but may undergo degradation over time.
Applications

Poly(GLU, LYS, TYR) sodium salt has numerous scientific applications:

  • Biomedicine: It is explored for drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents.
  • Neuroprotection: Research indicates potential uses in neuroprotective therapies against conditions like neurodegeneration .
  • Material Science: Its amphiphilic properties make it suitable for creating advanced materials with specific surface characteristics.
Synthesis and Production Methodologies

Enzymatic Polymerization Techniques

Enzymatic polymerization offers a biomimetic approach for synthesizing poly(glutamic acid, lysine, tyrosine) sodium salt with precise stereochemistry and minimized side reactions. E. coli RimK-like enzymes catalyze ATP-dependent ligation of amino acid residues to peptide termini, enabling controlled chain elongation. This method leverages ribosomal synthesis machinery to add glutamate residues to ribosomal protein S6, demonstrating high specificity for γ-carboxyl linkage formation in polyglutamate segments [6] [9]. Key advantages include:

  • Stereochemical fidelity: Exclusive formation of L-amino acid polymers
  • Ambient reaction conditions: pH 7.0–7.5 at 30–37°C
  • Reduced protection/deprotection requirements: Enzymatic specificity avoids racemization [7] [9]

Table 1: Enzymatic vs. Chemical Synthesis Parameters

ParameterEnzymatic MethodChemical Method
Temperature Range30–37°C0–25°C (coupling)
Reaction Time24–72 hoursMinutes per coupling cycle
Molecular Weight Range20,000–50,000 Da5,000–30,000 Da
Stereochemical ControlExcellentModerate (requires protection)
CatalystRimK/ATP-dependent enzymesHBTU/HATU/DIC

Chemical Polymerization Strategies

Chemical synthesis employs solid-phase peptide synthesis (SPPS) and solution-phase copolymerization to construct Glu:Lys:Tyr polymers. The Fmoc/tBu strategy dominates SPPS workflows:

  • Resin loading: Fmoc-Tyr(tBu)-OH anchored to Wang resin via ester linkage
  • Iterative deprotection: 20% piperidine/DMF removes Fmoc groups
  • Amino acid coupling: HBTU/HATU activates Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH
  • Side-chain deprotection: TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) cleaves protecting groups
  • Resin cleavage: Simultaneous polymer liberation and global deprotection [5] [7]

For statistical copolymers, N-carboxyanhydride (NCA) ring-opening polymerization is preferred:

  • Anhydrous conditions in DMF/DCM mixtures
  • Primary amine initiators (e.g., hexylamine)
  • Monomer feed ratios controlled to ±2% stoichiometric accuracy
  • Molecular weights tuned through [M]₀/[I]₀ ratios (typically 50:1 to 200:1) [1] [3]

Role of ATP-Dependent Enzymes (e.g., RimK from E. coli)

RimK exemplifies ATP-dependent ligases critical for enzymatic synthesis. Its catalytic cycle involves:

  • ATP activation: Forms γ-glutamyl-adenylate intermediate
  • Nucleophilic attack: α-amino group of peptide chain attacks activated carboxylate
  • Chain elongation: Sequential glutamate addition to acceptor peptides
  • Cofactor regeneration: ADP recycled via phosphoryl transfer systems [6] [9]

Biochemical characterization reveals:

  • pH optimum: 7.0–7.5 (HEPES/K⁺ buffer)
  • Metal dependence: Mg²⁺ (Kₘ = 0.8 mM) essential for ATP binding
  • Kinetic parameters: kcat = 1040 min⁻¹, Kₘ(ATP) = 120 µM
  • Thermostability: Retains >90% activity at 65°C with Co²⁺ stabilization [9]

Purification Protocols: Ethanol Precipitation and Dialysis

Post-synthesis purification eliminates residual monomers and catalysts:

  • Ethanol precipitation:
  • Polymer solution adjusted to 0.1–0.5 mg/mL in 20 mM phosphate buffer
  • Chilled ethanol added dropwise (3:1 v/v) at 4°C
  • Centrifugation at 15,000 × g yields fibrous pellet
  • Sodium salt formation via NaHCO₃ wash (pH 7.4) [3] [6]
  • Dialysis protocols:
  • 24-hour dialysis against 0.1 M NaCl (MWCO 10 kDa membrane)
  • Gradient dialysis: Deionized H₂O → 5% ethanol → 0.15 M NaCl
  • Lyophilization: Frozen at −80°C, dried under vacuum (<50 mTorr)
  • Residual solvent analysis: ≤0.1% DMF by GC-MS [4] [9]

Purified polymers exhibit:

  • Amino acid composition: ±5% deviation from feed ratio (HPLC-verified)
  • Endotoxin levels: <0.05 EU/mg (LAL assay)
  • Water content: ≤3.0% (Karl Fischer titration)

Feed Ratio Optimization (6:3:1 Glu:Lys:Tyr)

The 6:3:1 Glu:Lys:Tyr stoichiometry balances charge distribution and functionality:

  • Charge density: Lysine provides cationic sites for electrostatic interactions
  • Tyrosine content: 10 mol% enables spectrophotometric quantification (λmax = 275 nm)
  • Structural characterization:
  • CD spectroscopy: 45% α-helix, 30% random coil
  • FTIR analysis: Amide I band at 1650 cm⁻¹ (α-helix confirmation) [1] [2]

Table 2: Impact of Feed Ratio Variations on Polymer Properties

Glu:Lys:Tyr RatioMolecular Weight (Da)Isoelectric PointSolubility (mg/mL)Application Relevance
6:3:120,000–50,0004.8–5.2>50Kinase substrate standard
4:1:05,000–20,0003.1–3.5>100PTK screening assays
6:2:5:1 (Ala added)20,000–30,0007.8–8.520–30Immunomodulation studies

Optimization protocols involve:

  • Monomer pre-mixing: Glu/Lys/Tyr solutions standardized via amino acid analysis
  • In-line monitoring: UV-Vis (275 nm) tracks tyrosine incorporation
  • Composition verification: Acid hydrolysis (6N HCl, 110°C, 24h) followed by ion-exchange HPLC
  • Batch consistency: ≤10% inter-batch variability in molecular weight distribution [1] [2] [3]

Properties

CAS Number

118539-64-3

Product Name

POLY(GLU, LYS, TYR) SODIUM SALT

Molecular Formula

(C5H7NO3)n+H2O

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